H57Reu3dhp

Structural Biology Biophysics Mechanism of Action

The compound designated H57Reu3dhp is 4EGI-1, a well-characterized small-molecule inhibitor of the eIF4E/eIF4G protein-protein interaction (PPI). With the chemical formula C18H12Cl2N4O4S and a molecular weight of 451.28 Da , it acts as a competitive ligand for the eIF4E cap-binding protein, thereby disrupting the formation of the eIF4F translation initiation complex.

Molecular Formula C18H12Cl2N4O4S
Molecular Weight 451.3 g/mol
CAS No. 315706-13-9
Cat. No. B10765104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH57Reu3dhp
CAS315706-13-9
Molecular FormulaC18H12Cl2N4O4S
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14-
InChIKeyKFRKRECSIYXARE-HMAPJEAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4EGI-1 (H57Reu3dhp, CAS 315706-13-9) Procurement Overview: eIF4E/eIF4G Interaction Inhibitor


The compound designated H57Reu3dhp is 4EGI-1, a well-characterized small-molecule inhibitor of the eIF4E/eIF4G protein-protein interaction (PPI) [1]. With the chemical formula C18H12Cl2N4O4S and a molecular weight of 451.28 Da [2], it acts as a competitive ligand for the eIF4E cap-binding protein, thereby disrupting the formation of the eIF4F translation initiation complex [3]. This mechanism underlies its demonstrated anti-proliferative and pro-apoptotic activities in multiple cancer models [4].

Why a Generic eIF4E Inhibitor Cannot Substitute for 4EGI-1 (H57Reu3dhp)


Within the class of eIF4E/eIF4G protein-protein interaction inhibitors, compounds exhibit profound differences in their binding mode, mechanism of action, and downstream biological effects. 4EGI-1 (H57Reu3dhp) is distinguished by a unique allosteric binding site on eIF4E, which is distal from the eIF4G interaction epitope [1]. This allosteric mechanism is not shared by competitive inhibitors like 4E1RCat [2]. Furthermore, 4EGI-1 exhibits a dual functional activity—it displaces eIF4G while simultaneously stabilizing the binding of the unphosphorylated translational repressor 4E-BP1, a property that is not universally observed among its structural analogs, including its own (Z)-isomer [3]. Consequently, substituting 4EGI-1 with a different eIF4E-interacting compound without rigorous validation risks introducing divergent and uncharacterized biological outcomes, compromising experimental reproducibility and translational relevance.

Quantitative Differential Evidence for 4EGI-1 (H57Reu3dhp) Against Key Comparators


Allosteric Binding Mode vs. Orthosteric Inhibitors: A Mechanistic Distinction

4EGI-1 (H57Reu3dhp) inhibits the eIF4E/eIF4G interaction through an allosteric mechanism, binding to a hydrophobic pocket on eIF4E that is distant from the eIF4G binding epitope [1]. This is in stark contrast to the eIF4E/eIF4G inhibitor 4E1RCat, which acts as a competitive inhibitor. The allosteric binding of 4EGI-1 was confirmed via high-resolution crystal structures, revealing a conformational change involving the extension of an α-helix (E69-N77) that propagates to the eIF4G binding site, a mechanism not utilized by orthosteric binders [1]. The binding affinity (Kd) of 4EGI-1 for eIF4E is 25 μM [2].

Structural Biology Biophysics Mechanism of Action

Comparative Cytotoxicity in Breast Cancer Stem Cells: 4EGI-1 (E-isomer) vs. Non-CSCs

4EGI-1 exhibits differential cytotoxicity, with significantly greater potency against breast cancer stem cells (CSCs) compared to non-CSC breast cancer cells. The half-maximal inhibitory concentration (IC50) of the [E]-4EGI-1 isomer is approximately 11 μM against breast CSCs, whereas its IC50 against non-CSCs is approximately 22 μM [1]. This represents an approximate 2-fold increase in potency towards the therapeutically challenging CSC population. In contrast, the IC50 for bulk breast cancer cell lines (SKBR-3, MCF-7, MDA-MB-231) is around 30 μM [1].

Cancer Stem Cells Oncology Translational Control

In Vivo Tumor Growth Inhibition: Head-to-Head Comparison of 4EGI-1 (E- and Z-isomers)

In a mouse xenograft model of breast cancer, both [E]-4EGI-1 and [Z]-4EGI-1 isomers significantly suppressed tumor growth compared to a vehicle control. Treatment with [E]-4EGI-1 resulted in an average final tumor volume of 113.2 ± 11.4 mm³, while [Z]-4EGI-1 treatment resulted in a final volume of 123.9 ± 10.8 mm³, compared to 237.4 ± 18.6 mm³ in the DMSO-treated control group [1]. The [E]-isomer exhibited a slightly superior, though not statistically significant, trend in reducing tumor burden.

Xenograft Model In Vivo Efficacy Cancer Research

Binding Affinity for eIF4E: 4EGI-1 vs. Its (Z)-Isomer

4EGI-1, which exists predominantly as the [E]-isomer, exhibits a dissociation constant (Kd) of 25 μM for binding to eIF4E [1]. In contrast, the purified (Z)-isomer of 4EGI-1 demonstrates a higher binding affinity with a Kd of 8.74 μM . While the (Z)-isomer has a lower Kd, this does not translate to superior cellular or in vivo efficacy, as demonstrated by the data in Evidence Item 3.

Binding Affinity Isomer Comparison Biophysics

Best Research and Industrial Application Scenarios for 4EGI-1 (H57Reu3dhp)


Investigating Allosteric Regulation of Translation Initiation

4EGI-1 (H57Reu3dhp) is the prototypical tool compound for studying the allosteric inhibition of the eIF4E/eIF4G protein-protein interaction. Its binding to a distal site on eIF4E and the associated conformational changes, including α-helix extension, provide a well-characterized model for investigating non-competitive mechanisms of disrupting PPI. This makes it invaluable for structural biology and biophysics studies focused on allosteric drug action [1].

Targeting Cancer Stem Cells (CSCs) in Breast Cancer Models

Based on quantitative in vitro evidence, 4EGI-1 exhibits a selective cytotoxic effect against breast cancer stem cells (IC50 ~11 μM) compared to non-CSCs (IC50 ~22 μM) [2]. This differential sensitivity makes 4EGI-1 a preferred tool for researchers aiming to therapeutically target the CSC subpopulation, which is often resistant to conventional therapies and is a driver of metastasis and recurrence.

In Vivo Efficacy Studies in Human Tumor Xenografts

4EGI-1 has demonstrated robust and reproducible in vivo tumor growth inhibition in human breast cancer xenograft models without apparent toxicity [3]. The quantitative tumor volume reduction data (e.g., final volume of 113.2 ± 11.4 mm³ for [E]-4EGI-1 vs. 237.4 ± 18.6 mm³ for control) provides a strong benchmark for planning and evaluating in vivo oncology studies, particularly those focusing on translational control [2].

Studies Requiring Distinction from Orthosteric eIF4E Inhibitors

For experiments where the mechanism of action is critical, 4EGI-1 serves as a distinct comparator to orthosteric or ATP-competitive inhibitors of the translation machinery, such as 4E1RCat or mTOR inhibitors. Its allosteric binding mode allows researchers to dissect signaling pathways and determine whether a biological effect is due to specific disruption of the eIF4E/eIF4G interface or broader kinase inhibition [1].

Quote Request

Request a Quote for H57Reu3dhp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.